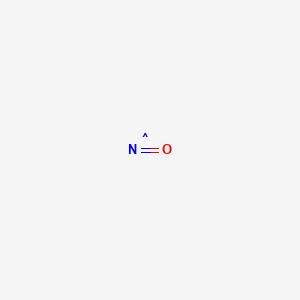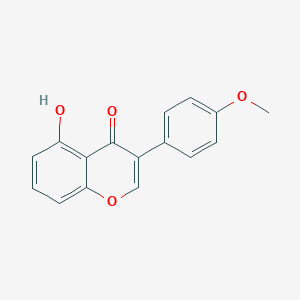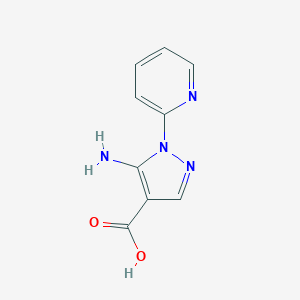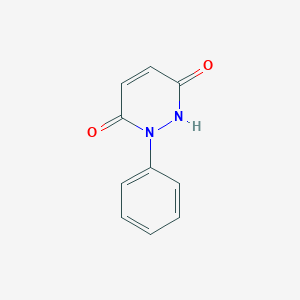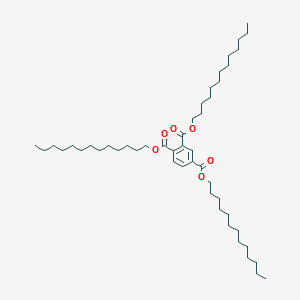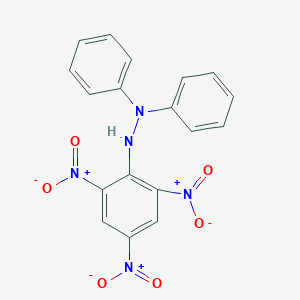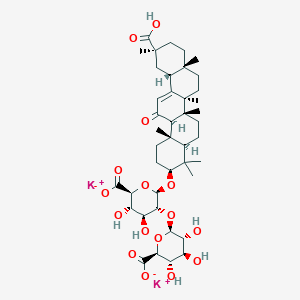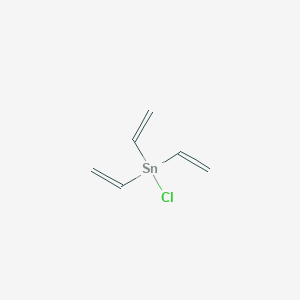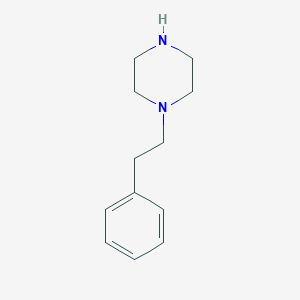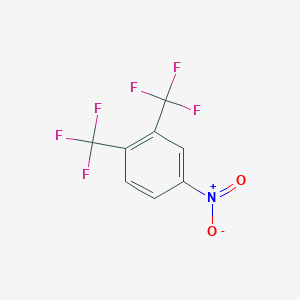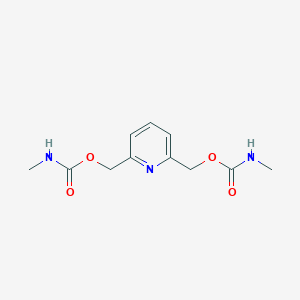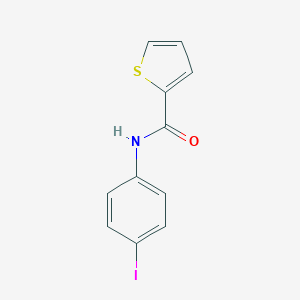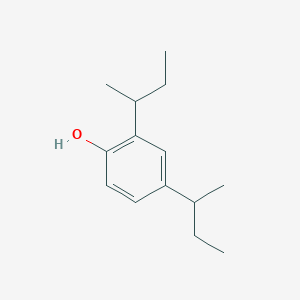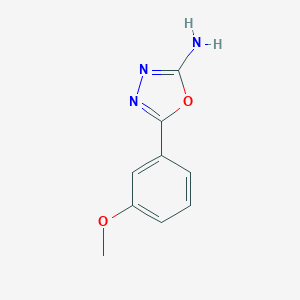
Methyl 10-(2-octylcyclopropyl)decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 10-(2-octylcyclopropyl)decanoate, also known as MOCD, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. MOCD is a cyclopropane-containing fatty acid derivative that has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties.
Mecanismo De Acción
The mechanism of action of Methyl 10-(2-octylcyclopropyl)decanoate is not fully understood, but it is thought to involve modulation of various signaling pathways. This compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, this compound has been found to activate the AMPK pathway, which is involved in the regulation of cellular energy metabolism and has been implicated in the prevention of cancer.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In animal models, this compound has been shown to have anti-inflammatory effects and reduce the severity of inflammatory diseases such as colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Methyl 10-(2-octylcyclopropyl)decanoate is its relatively simple synthesis method, which makes it accessible for laboratory studies. Additionally, this compound has been found to have low toxicity in vitro and in animal models. However, one limitation of this compound research is the lack of clinical studies in humans, which makes it difficult to evaluate its potential therapeutic applications.
Direcciones Futuras
There are several future directions for Methyl 10-(2-octylcyclopropyl)decanoate research. One area of interest is the development of this compound-based therapies for inflammatory diseases such as colitis and arthritis. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other signaling pathways. Finally, clinical studies are needed to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
Methyl 10-(2-octylcyclopropyl)decanoate can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the addition of a cyclopropane ring to a decanoic acid derivative, followed by esterification with methanol to produce this compound. The purity of the final product can be confirmed through analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Methyl 10-(2-octylcyclopropyl)decanoate has been studied for its potential therapeutic applications in various disease models. In vitro studies have shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to have anti-tumor effects in several cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to have anti-oxidant properties by reducing oxidative stress in cells.
Propiedades
Número CAS |
10152-64-4 |
|---|---|
Fórmula molecular |
C22H42O2 |
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
methyl 10-(2-octylcyclopropyl)decanoate |
InChI |
InChI=1S/C22H42O2/c1-3-4-5-6-10-13-16-20-19-21(20)17-14-11-8-7-9-12-15-18-22(23)24-2/h20-21H,3-19H2,1-2H3 |
Clave InChI |
MOTIPGVOEIQBHG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1CC1CCCCCCCCCC(=O)OC |
SMILES canónico |
CCCCCCCCC1CC1CCCCCCCCCC(=O)OC |
Sinónimos |
2-Octylcyclopropanedecanoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



